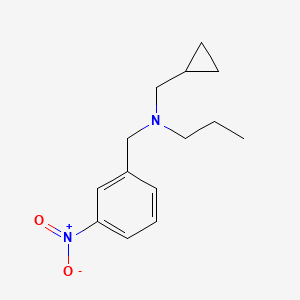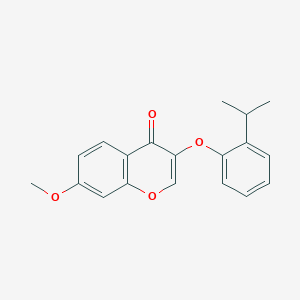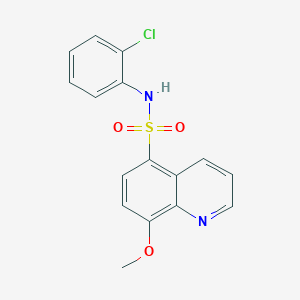
(cyclopropylmethyl)(3-nitrobenzyl)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Cyclopropylmethyl(3-nitrobenzyl)propylamine and similar compounds have been synthesized through various methods. For instance, 1-aryl-substituted primary cyclopropylamines can be prepared from aromatic nitriles and diethylzinc, showcasing a range of yields depending on the substituents present on the aromatic ring (Wiedemann et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds related to cyclopropylmethyl(3-nitrobenzyl)propylamine has been determined using crystallography and spectroscopic methods. Detailed analysis reveals specific crystalline structures and molecular interactions, such as intramolecular hydrogen bonds (Thimmegowda et al., 2008).
Chemical Reactions and Properties
Cyclopropylmethyl(3-nitrobenzyl)propylamine undergoes various chemical reactions, including nitrous acid deaminations, highlighting the compound's reactivity and the formation of non-equivalent, unsymmetrical cationic intermediates in certain conditions (Silver et al., 1961).
Physical Properties Analysis
The synthesis and characterization of cyclopropylmethyl(3-nitrobenzyl)propylamine analogs provide insight into their physical properties, such as solubility and stability, which are crucial for their potential applications in various fields (Pietruszka & Solduga, 2009).
Chemical Properties Analysis
The chemical properties of cyclopropylmethyl(3-nitrobenzyl)propylamine, such as its reactivity with different chemicals and conditions, have been studied. These analyses help understand the compound's potential utility and limitations in synthetic and applied chemistry contexts (Loeppky & Elomari, 2000).
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-N-[(3-nitrophenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-8-15(10-12-6-7-12)11-13-4-3-5-14(9-13)16(17)18/h3-5,9,12H,2,6-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQUXAXPFASEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5658473.png)
![5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5658480.png)

![4-[4-(isobutyrylamino)phenoxy]phthalic acid](/img/structure/B5658497.png)


![N-(8-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5658516.png)
![1-phenyl-3-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5658519.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5658540.png)
![(3R*,4R*)-1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5658549.png)
![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]-2-(5-methyl-1H-tetrazol-1-yl)acetamide hydrochloride](/img/structure/B5658558.png)
![6-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5658564.png)
![5-{[2-(1-propen-1-yl)phenoxy]methyl}-2-furoic acid](/img/structure/B5658574.png)